4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-2-methylpyrimidine
Overview
Description
4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-2-methylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 4-position, a methoxymethyl group at the 3-position, and a methyl group at the 2-position
Preparation Methods
The synthesis of 4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-2-methylpyrimidine typically involves multi-step organic reactions. One common synthetic route includes the nucleophilic substitution of a chloro group on a pyrimidine ring with a pyrrolidine derivative. The reaction conditions often involve the use of solvents like ethanol and bases such as sodium carbonate, with the reaction being carried out at elevated temperatures .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxymethyl group can be oxidized or reduced depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-2-methylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-2-methylpyrimidine involves its interaction with specific molecular targets. The chloro group and the pyrimidine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-2-methylpyrimidine include other pyrimidine derivatives with different substituents. For example:
4-Chloro-6-methoxypyrimidine: Lacks the pyrrolidine ring but has similar reactivity due to the chloro and methoxy groups.
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Features a pyrazolo[3,4-d]pyrimidine ring with chloro and methyl groups, showing different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-6-[3-(methoxymethyl)-4-methylpyrrolidin-1-yl]-2-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-8-5-16(6-10(8)7-17-3)12-4-11(13)14-9(2)15-12/h4,8,10H,5-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMPXGCARSOKRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1COC)C2=CC(=NC(=N2)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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